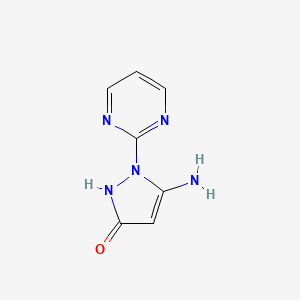

5-氨基-1-(嘧啶-2-基)-1H-吡唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol involves innovative catalytic methods and reactions with other compounds. For example, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized using heteropolyacids as catalysts, demonstrating the efficiency of these materials in promoting such reactions with high yields (Heravi et al., 2007).

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate reveals interesting features such as intramolecular N-H...O bonds, indicating the potential for hydrogen bonding and implications for molecular stability and interactions (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol derivatives has been explored through various reactions, leading to the formation of complex heterocyclic systems. These reactions not only underline the compound's chemical versatility but also its potential for generating biologically active compounds with antifungal and antibacterial properties (Youssef & Omar, 2007).

Physical Properties Analysis

The synthesis and structural elucidation of derivatives indicate that these compounds possess significant physical properties, which can be tuned by modifying their molecular structure. These modifications can influence their solubility, stability, and crystallinity, which are crucial for their application in various fields (Hafez et al., 2013).

Chemical Properties Analysis

The chemical properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol and its derivatives, such as their reactivity towards other chemical reagents and their behavior under different chemical conditions, have been a subject of research. Studies have demonstrated the compound's ability to undergo various chemical transformations, leading to a wide range of heterocyclic compounds with potential pharmaceutical applications (Wang et al., 2008).

科学研究应用

合成和表征

多米诺反应和衍生物形成:5-氨基-1-(嘧啶-2-基)-1H-吡唑-3-醇参与多米诺反应,导致取代吡唑和苯胺衍生物的形成。这些过程涉及底物的形式裂解,导致偶氮甲基衍生物和亚甲基双-CH酸的形成 (Erkin & Ramsh, 2014)。

多功能N-杂环化合物的合成:该化合物用于合成吡唑并[1,5-a]嘧啶衍生物,在药物化学中具有重要的生物活性和光物理性质。该化合物通过与双亲电性试剂的反应促进这些衍生物的合成 (Moustafa et al., 2022)。

结构研究和生物活性:该化合物已被用于合成吡唑衍生物进行晶体学研究。这些衍生物显示出对癌症和微生物具有潜在生物活性,突显了它们在药物化学中的重要性 (Titi et al., 2020)。

抗微生物和抗癌药物的开发:5-氨基-1-(嘧啶-2-基)-1H-吡唑-3-醇的衍生物已被合成并评估其抗微生物和抗癌活性。其中一些化合物在某些情况下表现出有希望的结果,在某些情况下优于标准药物 (Hafez, El-Gazzar & Al-Hussain, 2016)。

生物和药物研究

杀虫和抗菌潜力:该化合物用于制备吡唑-3-基胺,已经测试其杀虫和抗菌性能,建立了结构与生物活性之间的关系 (Deohate & Palaspagar, 2020)。

抗结核病研究:涉及5-氨基-1-(嘧啶-2-基)-1H-吡唑-3-醇的新型杂交物已被开发用于抗结核病应用。这些化合物已经进行了体外和体内评估,显示出对结核分枝杆菌具有强效活性 (Vavaiya et al., 2022)。

未来方向

The future directions for research on “5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it could be interesting to investigate whether this compound has similar activities. Additionally, the development of more efficient synthesis methods could be a valuable area of research .

作用机制

Target of Action

The primary target of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Its molecular weight of 20419 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . It induces alterations in cell cycle progression and triggers apoptosis within cells . This leads to the destruction of cancer cells .

属性

IUPAC Name |

3-amino-2-pyrimidin-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFXQXMLDNOQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291707-77-1 |

Source

|

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)